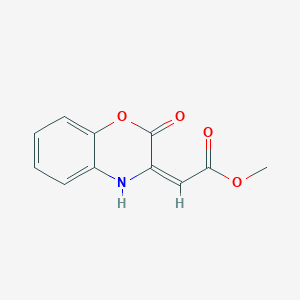
(2-amino-5-bromophenyl)(phenyl)methanone hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-amino-5-bromophenyl)(phenyl)methanone hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is an organic compound that is commonly used as a reagent in laboratory experiments.
Mechanism of Action
The mechanism of action of (2-amino-5-bromophenyl)(phenyl)methanone hydrazone is not well understood. However, it is believed to act as a nucleophile and can react with various electrophiles. It can also form hydrogen bonds with other molecules, which may play a role in its mechanism of action.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2-amino-5-bromophenyl)(phenyl)methanone hydrazone. However, it is known to have low toxicity and is not harmful to human health in small quantities. It is also not known to have any significant physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2-amino-5-bromophenyl)(phenyl)methanone hydrazone in lab experiments is its ease of synthesis. It is also relatively inexpensive and readily available. However, one of the limitations is that its mechanism of action is not well understood, which limits its use in certain experiments.
Future Directions
There are several future directions for research on (2-amino-5-bromophenyl)(phenyl)methanone hydrazone. One area of interest is the study of its potential applications in the synthesis of other compounds. Another area of interest is the investigation of its mechanism of action, which may lead to the development of new compounds with therapeutic potential. Additionally, further research is needed to determine the potential toxicity of (2-amino-5-bromophenyl)(phenyl)methanone hydrazone in larger quantities.
Synthesis Methods
(2-amino-5-bromophenyl)(phenyl)methanone hydrazone can be synthesized by reacting 2-amino-5-bromobenzophenone with hydrazine hydrate in the presence of a catalyst. The reaction takes place under reflux conditions and yields a yellow crystalline product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
(2-amino-5-bromophenyl)(phenyl)methanone hydrazone has various scientific research applications. It is commonly used as a reagent in laboratory experiments to study the mechanism of action of different compounds. It is also used in the synthesis of other compounds and as a starting material for the preparation of various heterocyclic compounds.
properties
IUPAC Name |
4-bromo-2-[(E)-C-phenylcarbonohydrazonoyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3/c14-10-6-7-12(15)11(8-10)13(17-16)9-4-2-1-3-5-9/h1-8H,15-16H2/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDUHPSVEBCHJM-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)C2=C(C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\N)/C2=C(C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196916 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Amino-5-bromophenyl)(phenyl)methanone hydrazone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)
![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)

![4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5910304.png)



![1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5910349.png)
![3-[4-(methylthio)phenyl]-1-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5910355.png)